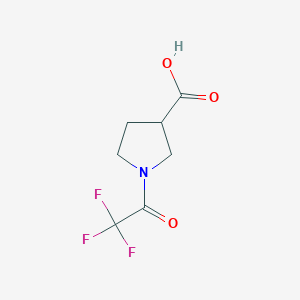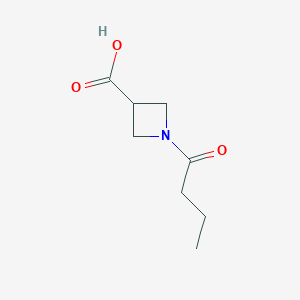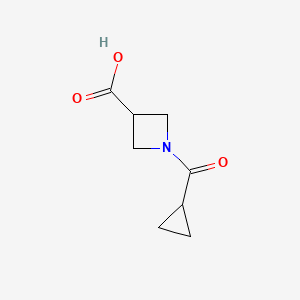![molecular formula C11H11F3O3 B1369852 Ethyl-2-[4-(Trifluormethyl)phenoxy]acetat CAS No. 442125-30-6](/img/structure/B1369852.png)
Ethyl-2-[4-(Trifluormethyl)phenoxy]acetat
Übersicht
Beschreibung
Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate is an organic compound characterized by the presence of an ethyl ester group, a phenoxy group, and a trifluoromethyl group
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Biochemische Analyse
Biochemical Properties
Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate to the active sites of these enzymes, thereby modulating their catalytic activity.
Cellular Effects
Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events that lead to changes in gene expression . Additionally, the compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, studies have shown that high doses of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate can induce oxidative stress and inflammation in animal models . Additionally, threshold effects have been observed, where the compound exhibits a dose-dependent response, with certain effects only occurring at specific dosage levels.
Metabolic Pathways
Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. For instance, the compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall activity and toxicity of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate, as well as its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate within cells and tissues are important factors that influence its biochemical activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate can localize to specific cellular compartments, where it exerts its effects on various biochemical pathways. The distribution of the compound within tissues can also affect its overall activity and toxicity.
Subcellular Localization
The subcellular localization of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biochemical activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate typically involves the reaction of 4-(trifluoromethyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-(trifluoromethyl)phenol+ethyl bromoacetateK2CO3,acetoneEthyl 2-[4-(trifluoromethyl)phenoxy]acetate
Industrial Production Methods
Industrial production of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-[4-(trifluoromethyl)phenoxy]acetic acid.
Oxidation: Quinone derivatives.
Reduction: 2-[4-(trifluoromethyl)phenoxy]ethanol.
Wirkmechanismus
The mechanism of action of Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate can be compared with other similar compounds, such as:
Ethyl 2-[4-(methyl)phenoxy]acetate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 2-[4-(chloromethyl)phenoxy]acetate: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
Ethyl 2-[4-(bromomethyl)phenoxy]acetate:
The presence of the trifluoromethyl group in Ethyl 2-[4-(trifluoromethyl)phenoxy]acetate makes it unique, as this group significantly influences the compound’s lipophilicity, stability, and reactivity, distinguishing it from its analogs.
Eigenschaften
IUPAC Name |
ethyl 2-[4-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-2-16-10(15)7-17-9-5-3-8(4-6-9)11(12,13)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWZWSDDZGUKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592751 | |
| Record name | Ethyl [4-(trifluoromethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442125-30-6 | |
| Record name | Ethyl [4-(trifluoromethyl)phenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


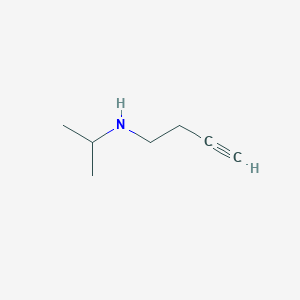
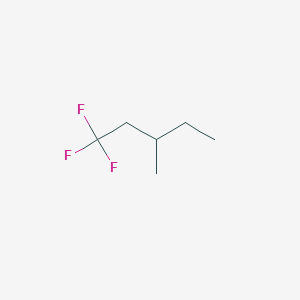
![5,6-Dimethylbenzo[d]thiazole-2-thiol](/img/structure/B1369776.png)
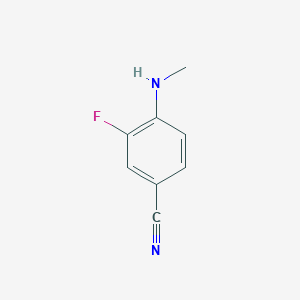
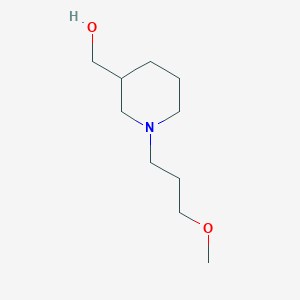
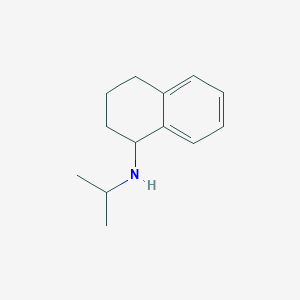

![Tert-butyl 4-(6-bromothieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1369786.png)
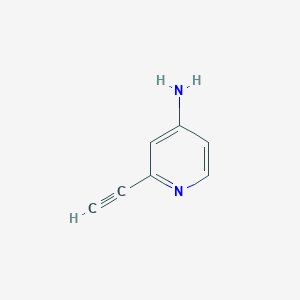
![Ethyl[4-(2-oxopyrrolidin-1-yl)phenyl]acetate](/img/structure/B1369795.png)
![Tert-butyl[3-(2-amino-5-hydroxyphenoxy)benzyl]carbamate](/img/structure/B1369796.png)
